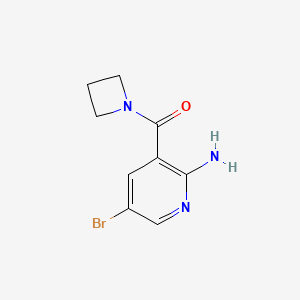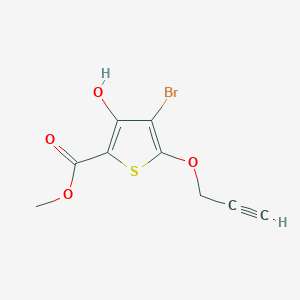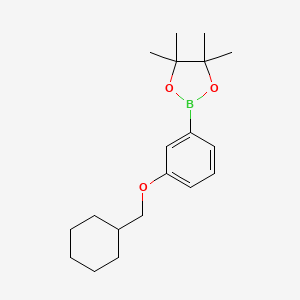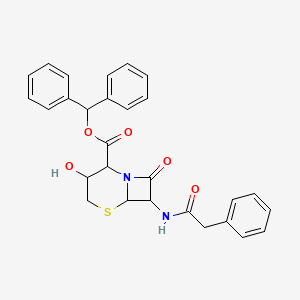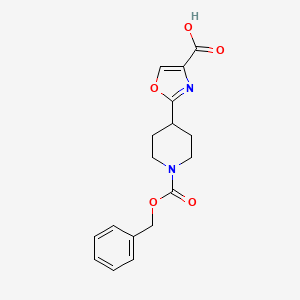
2-Chloro-4-(3,5-dichlorophenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(3,5-dichlorophenyl)pyridine: is a heterocyclic organic compound with the following chemical structure:
This compound belongs to the pyridine family and contains both chlorine and fluorine atoms. Its systematic name is This compound . Let’s explore its preparation methods, chemical reactions, and applications.
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of 2-Chloro-4-(3,5-dichlorophenyl)pyridine . One common method involves the Suzuki–Miyaura coupling reaction, which joins aryl halides (such as chlorobenzene) with boronic acids or boron reagents. In this case, the boron reagent would be an organoboron compound. The reaction proceeds under mild conditions and is widely used in organic synthesis .
Industrial Production: The industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions using appropriate catalysts and optimized conditions. The choice of boron reagents plays a crucial role in achieving high yields and selectivity.
化学反応の分析
Reactivity:
2-Chloro-4-(3,5-dichlorophenyl)pyridine: undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions.
Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Arylation: It can serve as an arylating agent in cross-coupling reactions.
Boron Reagents: As mentioned earlier, boron reagents play a crucial role in its synthesis.
Palladium Catalysts: These are essential for Suzuki–Miyaura coupling.
Base: Often used to facilitate the coupling reaction.
Major Products: The major products formed from its reactions include arylated derivatives and substituted pyridines.
科学的研究の応用
Chemistry:
Building Block: Researchers use it as a building block for more complex molecules.
Functional Materials: It contributes to the design of functional materials due to its unique structure.
Biological Studies: Scientists investigate its interactions with biological targets.
Drug Discovery: It may serve as a lead compound for drug development.
Agrochemicals: It finds applications in crop protection.
Materials Science: Used in the synthesis of materials with specific properties.
作用機序
The exact mechanism by which 2-Chloro-4-(3,5-dichlorophenyl)pyridine exerts its effects depends on its specific application. It likely interacts with cellular targets, affecting pathways relevant to its intended purpose.
類似化合物との比較
While there are no direct analogs with identical substituents, we can compare it to related pyridine derivatives. Its unique combination of chlorine and fluorine atoms sets it apart from other compounds.
特性
分子式 |
C11H6Cl3N |
|---|---|
分子量 |
258.5 g/mol |
IUPAC名 |
2-chloro-4-(3,5-dichlorophenyl)pyridine |
InChI |
InChI=1S/C11H6Cl3N/c12-9-3-8(4-10(13)6-9)7-1-2-15-11(14)5-7/h1-6H |
InChIキー |
LMUZCEYYHRGVMN-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1C2=CC(=CC(=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate](/img/structure/B12077398.png)

![Ethanone, 1-[4-(1-phenylethyl)phenyl]-](/img/structure/B12077411.png)
